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Compound of Interest

Compound Name: 3,4-Difluorophenylacetonitrile

Cat. No.: B1294414 Get Quote

Key Spectral Data for 3,4-
Difluorophenylacetonitrile: A Technical Guide
This technical guide provides an in-depth overview of the essential spectral data for 3,4-
Difluorophenylacetonitrile (CAS No: 658-99-1), a key intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

This document is intended for researchers, scientists, and professionals in drug development

and chemical synthesis.

Chemical Structure and Properties
IUPAC Name: 2-(3,4-difluorophenyl)acetonitrile[1]

Molecular Formula: C₈H₅F₂N[1][2]

Molecular Weight: 153.13 g/mol [1][2][3]

Appearance: Colorless to yellow liquid

Density: 1.244 g/mL at 25 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 3,4-
Difluorophenylacetonitrile.

¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 - 7.20 Multiplet 3H
Aromatic protons (H-

2, H-5, H-6)

~3.75 Singlet 2H
Methylene protons (-

CH₂CN)

Note: Actual chemical shifts and coupling patterns can vary depending on the solvent and

spectrometer frequency.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~152 - 148 (dd) C-F

~125 (m) Aromatic CH

~118 (d) Aromatic CH

~117 (s) -CN (Nitrile Carbon)

~117 (d) Aromatic CH

~22 -CH₂- (Methylene Carbon)

Note: The signals for the fluorine-bearing aromatic carbons (C-3 and C-4) appear as doublets

of doublets (dd) due to coupling with the fluorine atoms. Other aromatic carbons may appear

as multiplets (m) or doublets (d). Quaternary carbons are typically weaker in intensity.[4]

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra is outlined below.
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Sample Preparation: A sample of 5-10 mg of 3,4-Difluorophenylacetonitrile is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-

d₃, CD₃CN) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may

be added as an internal standard (0 ppm).

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR

spectrometer (e.g., Bruker or Jeol).

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the free induction decay (FID). Typically, 16 to 64 scans are

acquired to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

pulse sequence is used to simplify the spectrum and enhance the signal of carbons attached

to protons. A larger number of scans (e.g., 1024 or more) is typically required due to the low

natural abundance of the ¹³C isotope.

Data Processing: The acquired FIDs are Fourier transformed to generate the frequency-

domain NMR spectra. The spectra are then phased, baseline-corrected, and referenced to

the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).[5]
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NMR Experimental Workflow.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2930 Medium Aliphatic C-H Stretch (-CH₂-)

~2255 Strong C≡N Stretch (Nitrile)

~1610, 1510 Strong C=C Aromatic Ring Stretch

~1270 Strong C-F Stretch

~1120 Strong C-F Stretch

Note: The strong absorption at ~2255 cm⁻¹ is highly characteristic of the nitrile functional

group.[6] The C-H stretching vibrations for aromatic compounds are typically found at

wavenumbers slightly above 3000 cm⁻¹, while those for alkanes are below 3000 cm⁻¹.[7]

Experimental Protocol: IR Spectroscopy
Sample Preparation: For a liquid sample like 3,4-Difluorophenylacetonitrile, the spectrum

can be obtained directly as a neat thin film. A drop of the liquid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

Background Collection: A background spectrum of the empty sample holder (KBr plates or

clean ATR crystal) is collected. This allows for the subtraction of signals from atmospheric

water and carbon dioxide.
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Sample Measurement: The prepared sample is placed in the spectrometer's sample

compartment, and the IR spectrum is recorded. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The sample interferogram is ratioed against the background interferogram

and then Fourier transformed to produce the final transmittance or absorbance spectrum.
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FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio, providing information about the molecular weight and

fragmentation pattern.

Mass Spectral Data
The mass spectrum of 3,4-Difluorophenylacetonitrile is typically obtained using Gas

Chromatography-Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

153 100 [M]⁺ (Molecular Ion)

127 ~40 [M - CN]⁺

101 ~20 [M - CH₂CN]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1294414?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294414?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The peak at m/z 153 corresponds to the molecular weight of the compound and is the

molecular ion peak.[1] The fragmentation pattern provides structural information.

Experimental Protocol: GC-MS
Sample Preparation: A dilute solution of 3,4-Difluorophenylacetonitrile is prepared in a

volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

The GC separates the components of the sample before they enter the MS.

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column. The column separates compounds based on their boiling points and interactions

with the column's stationary phase.

Ionization: As the separated compound elutes from the GC column, it enters the ion source

of the mass spectrometer. Electron Impact (EI) is a common ionization method, where high-

energy electrons bombard the molecule, causing it to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value, generating the mass spectrum.
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Logical Flow of a GC-MS Experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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